molecular formula C23H19N5O2S B14813655 2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]-3-phenylpropanamide

2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]-3-phenylpropanamide

Cat. No.: B14813655
M. Wt: 429.5 g/mol
InChI Key: FMCMZHJTXJQQCN-UHFFFAOYSA-N
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Description

2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]-3-phenylpropanamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a cyano group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]-3-phenylpropanamide typically involves multi-step reactions. One common method involves the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-cyanoacetamide with a thiazole derivative in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings.

Scientific Research Applications

2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]-3-phenylpropanamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring, a pyrazole ring, and a cyano group makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H19N5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-4-yl]-3-phenylpropanamide

InChI

InChI=1S/C23H19N5O2S/c1-14-19(20(17(12-24)21(25)29)16-10-6-3-7-11-16)22(30)28(27-14)23-26-18(13-31-23)15-8-4-2-5-9-15/h2-11,13,17,19-20H,1H3,(H2,25,29)

InChI Key

FMCMZHJTXJQQCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(C2=CC=CC=C2)C(C#N)C(=O)N)C3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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